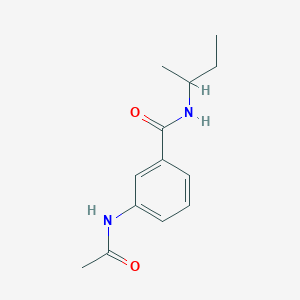![molecular formula C20H22N2O3 B269239 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B269239.png)
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key regulator of B-cell receptor signaling, and TAK-659 has been shown to have potent anti-tumor activity in preclinical models.
作用機序
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide inhibits SYK signaling by binding to the ATP-binding site of SYK kinase domain, which prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models, and has also been shown to enhance the anti-tumor activity of other drugs. This compound has been shown to induce apoptosis in cancer cells, and has also been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to enhance the immune response against cancer cells by activating T-cells.
実験室実験の利点と制限
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments, including its potent anti-tumor activity, ability to enhance the anti-tumor activity of other drugs, and ability to activate T-cells. However, this compound also has some limitations, including its potential toxicity and off-target effects.
将来の方向性
There are several future directions for the research of 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, including the development of more potent and selective inhibitors of SYK signaling, the identification of biomarkers for patient selection, and the evaluation of this compound in clinical trials. This compound has the potential to be a promising therapeutic agent for the treatment of various types of cancer, and further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis method of 2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with 3-aminobenzamide to form 2-methyl-N-(3-aminophenyl)benzamide. This intermediate is then reacted with tetrahydro-2-furanylmethylamine and di-tert-butyl dicarbonate to form this compound.
科学的研究の応用
2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models, and has shown potent anti-tumor activity in various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. This compound inhibits SYK signaling, which is a key regulator of B-cell receptor signaling, and has been shown to induce apoptosis in cancer cells. This compound has also been shown to enhance the anti-tumor activity of other drugs, such as rituximab and venetoclax.
特性
分子式 |
C20H22N2O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
2-methyl-N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-2-3-10-18(14)20(24)22-16-8-4-7-15(12-16)19(23)21-13-17-9-5-11-25-17/h2-4,6-8,10,12,17H,5,9,11,13H2,1H3,(H,21,23)(H,22,24) |
InChIキー |
UATWMPDWXOOXBK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269172.png)
![3-[(anilinocarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269177.png)
![4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269178.png)
![2-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269179.png)